

Technical Comparison Guide: BI-5583 as a Negative Control for BI-4924

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Compound of Interest

Compound Name: BI-4924
CAS No.: 2244452-09-1
Cat. No.: B606087

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Executive Summary

BI-4924 is a highly potent, selective, and cell-active chemical probe targeting Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in de novo serine biosynthesis.^{[1][2][3][4]} To validate that phenotypic effects observed with **BI-4924** are genuinely due to PHGDH inhibition—rather than off-target toxicity—Boehringer Ingelheim developed BI-5583.^[1]

BI-5583 serves as a chemotype-matched negative control.^{[1][3]} It shares the core scaffold of the active probe but lacks the specific pharmacophore required for high-affinity binding to PHGDH. This guide details the mechanistic justification, comparative performance data, and experimental protocols for using this probe/control pair to rigorously validate serine synthesis inhibition in oncology research.

The Chemical Biology Context

The Target: PHGDH

Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first committed step in the Serine Synthesis Pathway (SSP), converting 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) using NAD⁺ as a cofactor.^{[1][2][3][4][5][6]} This pathway is frequently amplified in triple-negative breast cancer (TNBC) and melanoma, driving oncogenic proliferation even in serine-depleted environments.^[1]

The Probe: **BI-4924**^[2]^[3]^[4]^[6]

- Mechanism: **BI-4924** binds to the PHGDH active site, competing with the NAD⁺/NADH cofactor.^[6]
- Potency: It exhibits single-digit nanomolar potency (IC₅₀ ≈ 3 nM) in biochemical assays.^[1]^[4]
- Cellular Use: While **BI-4924** is the active species, its ester prodrug, BI-4916, is often used in cellular assays to enhance membrane permeability, where it is rapidly hydrolyzed back to **BI-4924**.^[2]^[4]

The Negative Control: **BI-5583**

A common pitfall in metabolic drug discovery is assuming that cytotoxicity results from target inhibition. BI-5583 is a structural analog of **BI-4924** designed to be inactive against PHGDH (IC₅₀ > 80 μM) while retaining similar physicochemical properties (lipophilicity, solubility).

The Justification Logic: If a biological effect (e.g., growth arrest) is observed with **BI-4924** but not with BI-5583 at similar concentrations, the effect can be attributed to PHGDH inhibition with high confidence.

Comparative Performance Data

The following data highlights the stark contrast in potency between the active probe and the negative control, establishing the "therapeutic window" for experimentation.

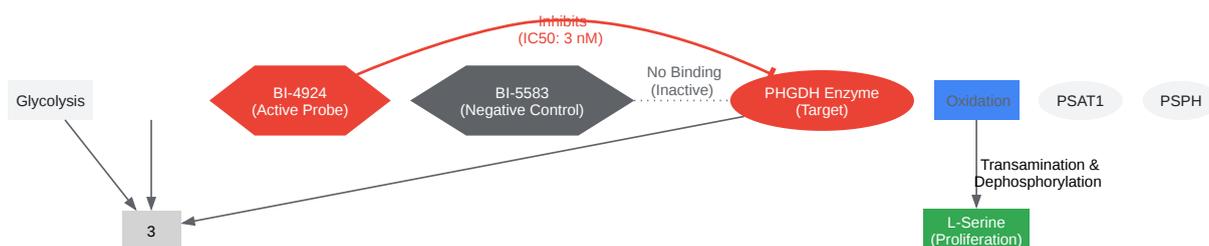
Biochemical & Cellular Potency Profile^[4]

Parameter	BI-4924 (Active Probe)	BI-5583 (Negative Control)	Interpretation
MW (Da)	499.4	372.8	Distinct molecular weight indicates structural modification to ablate binding.[1][4]
PHGDH IC50 (Biochemical)	3 nM	> 80,000 nM	>25,000-fold difference in biochemical potency.[1]
PHGDH Binding (SPR)	26 nM	28,400 nM	Weak to non-existent binding affinity for the control.[4]
Cellular IC50 (Proliferation)	~2.2 μ M	Inactive	Values typically derived using the prodrug BI-4916 for intracellular accumulation.[3]
Selectivity	High (vs. dehydrogenase panel)	N/A	BI-4924 is selective; BI-5583 is inert.[2][3][4]

Data Source: Weinstabl et al., J. Med.[7] Chem. 2019 & Boehringer Ingelheim opnMe Portal.[1]

Visualizing the Mechanism

The following diagram illustrates the Serine Synthesis Pathway and the specific intervention point of **BI-4924** versus the inert nature of BI-5583.



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Figure 1: **BI-4924** blocks the conversion of 3-PG to 3-PHP by inhibiting PHGDH.[1][2][3][4][5][6] BI-5583 is structurally incapable of binding the enzyme.

Experimental Protocols (Self-Validating Systems)

To utilize this probe pair effectively, experiments must be designed to compare the active probe against the negative control side-by-side.[1]

Protocol A: 13C-Glucose Flux Analysis (The Gold Standard)

This assay measures the actual metabolic flux through PHGDH. If **BI-4924** is working on-target, it should abolish the incorporation of Carbon-13 from glucose into serine.[1] BI-5583 should show no effect.

Materials:

- Cell Line: MDA-MB-468 (PHGDH-dependent).[1][5]
- Media: Serine/Glycine-free RPMI supplemented with [U-13C6]-Glucose.[1]

- Compounds: BI-4916 (Prodrug of **BI-4924**) and BI-5583.[2][3][4]

Workflow:

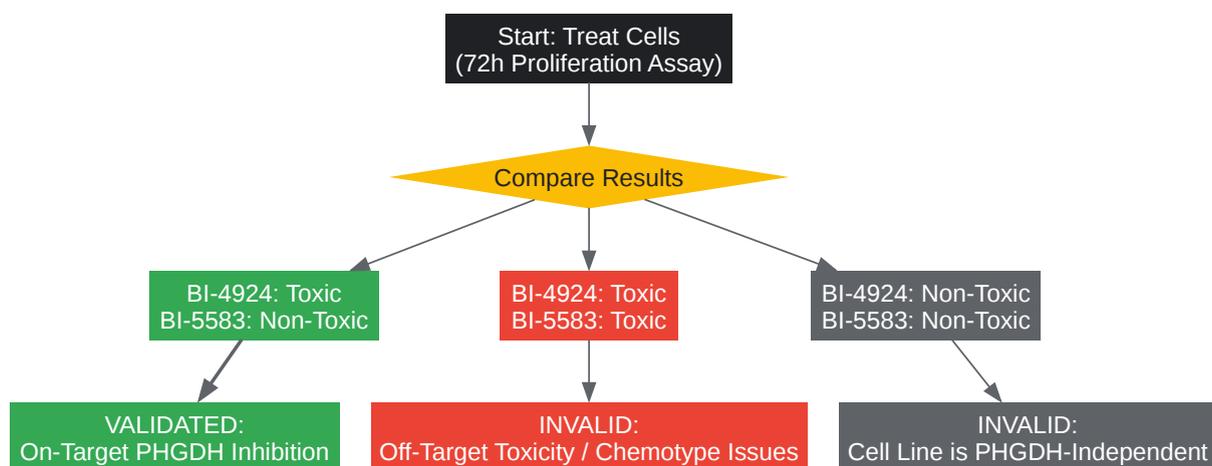
- Seeding: Plate 500,000 cells/well in 6-well plates. Adhere overnight.
- Wash: Wash cells 2x with PBS to remove unlabeled serine.
- Treatment: Add media containing [U-13C6]-Glucose + Compound:
 - Condition 1: DMSO Vehicle[1]
 - Condition 2: BI-4916 (10 μ M)[1]
 - Condition 3: BI-5583 (10 μ M)[1]
- Incubation: Incubate for 24–48 hours.
- Extraction: Lyse cells in 80% MeOH (-80°C). Centrifuge to clear debris.
- Analysis: Analyze supernatant via LC-MS/MS targeting the M+3 isotopologue of Serine.

Validation Criteria:

- Vehicle: High M+3 Serine fraction (indicating active de novo synthesis).
- BI-4916: >90% reduction in M+3 Serine.
- BI-5583: M+3 Serine levels comparable to Vehicle.

Protocol B: Differential Cytotoxicity Logic

This workflow determines if toxicity is on-target.[1]



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Figure 2: Decision matrix for interpreting phenotypic data using the **BI-4924**/BI-5583 pair.

References

- Weinstabl, H., et al. (2019).^[7] "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor **BI-4924** Disrupts Serine Biosynthesis."^[6]^[7] *Journal of Medicinal Chemistry*, 62(17), 7976–7997.^[6] [\[Link\]](#)^[1]^[6]
- Boehringer Ingelheim opnMe. "PHGDH Inhibitor | **BI-4924**."^[7] opnMe.com Open Innovation Portal. [\[Link\]](#)^[1]^[7]
- Mullarky, E., et al. (2016). "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." *Proceedings of the National Academy of Sciences*, 113(7), 1778-1783.^[1] [\[Link\]](#)^[1]

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